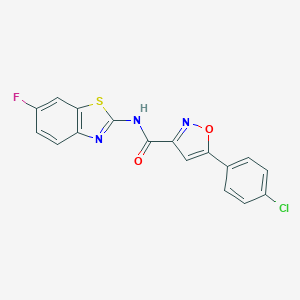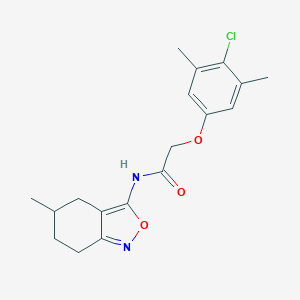![molecular formula C25H20N2O3S B253719 7-Methyl-2-(4-methyl-2-pyridinyl)-1-[4-(methylsulfanyl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B253719.png)
7-Methyl-2-(4-methyl-2-pyridinyl)-1-[4-(methylsulfanyl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Methyl-2-(4-methyl-2-pyridinyl)-1-[4-(methylsulfanyl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione, also known as MMPIP, is a chemical compound that has been studied for its potential therapeutic applications. It belongs to a class of compounds called allosteric modulators, which can enhance or inhibit the activity of specific receptors in the body.
Mecanismo De Acción
The mechanism of action of 7-Methyl-2-(4-methyl-2-pyridinyl)-1-[4-(methylsulfanyl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves binding to a specific allosteric site on the mGluR7 receptor, which enhances the receptor's activity. This leads to increased inhibition of neurotransmitter release, which can have a modulating effect on neuronal activity and synaptic plasticity.
Biochemical and Physiological Effects
7-Methyl-2-(4-methyl-2-pyridinyl)-1-[4-(methylsulfanyl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has been shown to have several biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of synaptic plasticity, and the enhancement of cognitive function. It has also been shown to have potential anti-inflammatory and neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 7-Methyl-2-(4-methyl-2-pyridinyl)-1-[4-(methylsulfanyl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione in lab experiments is its specificity for the mGluR7 receptor, which allows for targeted modulation of neuronal activity. However, one limitation is the potential for off-target effects, as allosteric modulators can also bind to other receptors in the body.
Direcciones Futuras
There are several potential future directions for research on 7-Methyl-2-(4-methyl-2-pyridinyl)-1-[4-(methylsulfanyl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione, including further characterization of its mechanism of action, exploration of its potential therapeutic applications in neurological disorders, and development of more potent and selective allosteric modulators. Additionally, research could focus on the development of novel drug delivery systems for 7-Methyl-2-(4-methyl-2-pyridinyl)-1-[4-(methylsulfanyl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione, such as nanoparticles or liposomes, to enhance its efficacy and minimize potential side effects.
In conclusion, 7-Methyl-2-(4-methyl-2-pyridinyl)-1-[4-(methylsulfanyl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a promising compound that has been studied extensively for its potential therapeutic applications in the field of neuroscience. Its specificity for the mGluR7 receptor and potential anti-inflammatory and neuroprotective effects make it an attractive target for further research and development.
Métodos De Síntesis
The synthesis of 7-Methyl-2-(4-methyl-2-pyridinyl)-1-[4-(methylsulfanyl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves several steps, including the condensation of 4-methyl-2-pyridinylamine with 4-methylthiophenol, followed by cyclization with 4-chlorophthalic anhydride and subsequent reduction with sodium borohydride. The final product is obtained through purification and crystallization.
Aplicaciones Científicas De Investigación
7-Methyl-2-(4-methyl-2-pyridinyl)-1-[4-(methylsulfanyl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has been studied extensively for its potential therapeutic applications, particularly in the field of neuroscience. It has been shown to modulate the activity of the metabotropic glutamate receptor 7 (mGluR7), which is involved in regulating neurotransmitter release and synaptic plasticity. 7-Methyl-2-(4-methyl-2-pyridinyl)-1-[4-(methylsulfanyl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has been shown to enhance the activity of mGluR7, which may have implications for the treatment of various neurological disorders, including anxiety, depression, and schizophrenia.
Propiedades
Nombre del producto |
7-Methyl-2-(4-methyl-2-pyridinyl)-1-[4-(methylsulfanyl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione |
|---|---|
Fórmula molecular |
C25H20N2O3S |
Peso molecular |
428.5 g/mol |
Nombre IUPAC |
7-methyl-2-(4-methylpyridin-2-yl)-1-(4-methylsulfanylphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C25H20N2O3S/c1-14-4-9-19-18(12-14)23(28)21-22(16-5-7-17(31-3)8-6-16)27(25(29)24(21)30-19)20-13-15(2)10-11-26-20/h4-13,22H,1-3H3 |
Clave InChI |
YBAMZFSBCZSUDA-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)C4=NC=CC(=C4)C)C5=CC=C(C=C5)SC |
SMILES canónico |
CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)C4=NC=CC(=C4)C)C5=CC=C(C=C5)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{3-[(furan-2-ylmethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-1,2-oxazole-3-carboxamide](/img/structure/B253641.png)
![Ethyl 2-({[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-isoxazolyl]carbonyl}amino)-1,3-benzothiazole-6-carboxylate](/img/structure/B253642.png)
![isobutyl 4-methyl-2-{[(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetyl]amino}-1,3-thiazole-5-carboxylate](/img/structure/B253644.png)

![N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(2,6-dimethyl-4-morpholinyl)acetamide](/img/structure/B253648.png)
![N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-N~2~-(4-ethoxyphenyl)glycinamide](/img/structure/B253649.png)
![2-N-(4-fluorophenyl)-3-N-(4-methoxyphenyl)-5-oxo-7-propyl-[1,3]thiazolo[3,2-a]pyrimidine-2,3-dicarboxamide](/img/structure/B253653.png)

![1-(4-fluorophenyl)-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]-4-oxo-1,4-dihydro-3-pyridazinecarboxamide](/img/structure/B253655.png)


